Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate
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Overview
Description
Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate is an organic compound belonging to the class of pyrazolo[3,4-D]pyrimidines These compounds are known for their aromatic heterocyclic structures, which consist of a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl-3-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine
- 4-amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-D]pyrimidine
- 1-tert-butyl-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine
Uniqueness
Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate is unique due to its specific tert-butyl and dimethyl substitutions, which confer distinct chemical properties and biological activities. These modifications enhance its stability and selectivity as an enzyme inhibitor, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H16N4O2 |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
tert-butyl 1,3-dimethylpyrazolo[3,4-d]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H16N4O2/c1-7-8-9(11(17)18-12(2,3)4)13-6-14-10(8)16(5)15-7/h6H,1-5H3 |
InChI Key |
GMNGHSRULREFKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC=NC(=C12)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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